molecular formula C8H4BrF3O2 B2729311 Methyl 5-bromo-2,3,4-trifluorobenzoate CAS No. 530145-59-6

Methyl 5-bromo-2,3,4-trifluorobenzoate

Cat. No.: B2729311
CAS No.: 530145-59-6
M. Wt: 269.017
InChI Key: GJVMADPTUUTJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2,3,4-trifluorobenzoate is a useful research compound. Its molecular formula is C8H4BrF3O2 and its molecular weight is 269.017. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Continuous Flow Synthesis in Material Science

Deng et al. (2015) discussed a continuous flow synthesis approach for producing 2,4,5-trifluorobenzoic acid, a compound related to Methyl 5-bromo-2,3,4-trifluorobenzoate, highlighting its importance in the pharmaceutical industry and material science. This method involves a microflow process utilizing Grignard exchange reactions, demonstrating the potential for efficient and high-yield production of complex fluorinated compounds (Deng et al., 2015).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, which could be synthesized from intermediates like this compound, show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Organic Synthesis

Stander-Grobler et al. (2011) explored carbene complexes derived from thiazole, which could be synthesized using brominated intermediates similar to this compound. These complexes were used to catalyze Suzuki–Miyaura aryl coupling, demonstrating the compound's utility in facilitating complex organic synthesis reactions (Stander-Grobler et al., 2011).

Molecular Properties and NLO Activity

Saxena et al. (2015) conducted a vibrational study and analyzed the molecular properties of Methyl 2-amino 5-bromobenzoate, closely related to this compound. Through density functional theory, they investigated its electronic properties and potential for nonlinear optical (NLO) activity, providing insights into the material's applications in optical materials and devices (Saxena, Agrawal, & Gupta, 2015).

Fire Retardant Materials

Jamain et al. (2020) synthesized novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units. The methodology potentially involves intermediates like this compound for the synthesis of compounds with improved fire retardant properties, indicating the chemical's role in enhancing the safety of materials (Jamain, Khairuddean, & Guan-Seng, 2020).

Properties

IUPAC Name

methyl 5-bromo-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVMADPTUUTJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.